2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
The compound 2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a dihydroisoquinolin-1-one core substituted with two critical moieties:
- Position 4: A 1,2,4-oxadiazole ring linked to a 3,4,5-trimethoxyphenyl group, which enhances lipophilicity and may facilitate π-π stacking interactions in biological targets.
The 1,2,4-oxadiazole linker is a bioisostere for ester or amide groups, offering improved hydrolytic stability.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O5/c1-32-21-11-15(12-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-8-6-7-16(27)13-17)26(31)19-10-5-4-9-18(19)20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGAMJUNLKDPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Compound A : 2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one (CAS 1207035-43-5)
- Core: Phthalazin-1-one (vs. dihydroisoquinolin-1-one).
- Substituents :
- 3-Methylphenyl at position 2 (electron-donating vs. 3-fluorophenyl’s electron-withdrawing).
- Identical 3,4,5-trimethoxyphenyl-oxadiazole at position 3.
- Properties: Molecular weight: 470.485 g/mol. H-bond donors: 0; H-bond acceptors: 8 .
Comparison :
- The phthalazinone core may alter electron distribution and binding affinity compared to the dihydroisoquinolinone.
Compound B : 6-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 1326832-85-2)
- Core: Thieno[2,3-d]pyrimidin-4(3H)-one.
- Substituents :
- 2-Chlorophenyl on oxadiazole (vs. trimethoxyphenyl).
- 3,4-Difluorobenzyl at position 3.
- Properties :
- Increased halogen content (Cl, F) enhances metabolic stability but may reduce solubility.
Comparison :
- The thienopyrimidinone core introduces sulfur, which could modulate redox properties.
Substituent-Driven Activity Trends
Trimethoxyphenyl vs. Halogenated Aromatics
- Trimethoxyphenyl : Present in the target compound and Compound A, this group is associated with microtubule disruption and antiproliferative activity. Its methoxy groups optimize hydrophobic and van der Waals interactions in tubulin’s colchicine-binding site .
- Halogenated Aromatics : Compounds like B (2-chlorophenyl, 3,4-difluorobenzyl) prioritize steric bulk and electronic effects, often seen in kinase inhibitors (e.g., EGFR inhibitors) .
Fluorine vs. Methyl Substitutions
- 3-Fluorophenyl (Target) : Lowers pKa of adjacent protons, enhancing metabolic stability and membrane penetration. Fluorine’s electronegativity may polarize the aromatic ring, affecting target binding.
Computational and Crystallographic Tools
Structural analyses of these compounds rely on software such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
